![molecular formula C23H20FNO4S B10829338 4-[[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B10829338.png)
4-[[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic route for compound 47 involves several key steps. The starting material is 4-fluorophenylmethyl, which undergoes a series of reactions to form the final product. The reaction conditions include the use of specific reagents and catalysts to facilitate the formation of the desired product . Industrial production methods for compound 47 would likely involve scaling up these synthetic routes while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Compound 47 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Compound 47 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the EP 4 receptor and its role in various biological processes. In biology and medicine, compound 47 is used to investigate the immunosuppressive effects of EP 4 /PGE 2 signaling in the tumor microenvironment .
Mechanism of Action
The mechanism of action of compound 47 involves its selective antagonism of the EP 4 receptor. By blocking this receptor, compound 47 inhibits the signaling pathway mediated by prostaglandin E2 (PGE 2), which is known to have immunosuppressive effects in the tumor microenvironment . This inhibition can potentially enhance the immune response against tumors and reduce tumor growth.
Comparison with Similar Compounds
Compound 47 is unique in its selective antagonism of the EP 4 receptor. Similar compounds include other EP 4 receptor antagonists, such as grapiprant and CJ-023,423 . compound 47 stands out due to its potent activity and selectivity against the EP 4 receptor, making it a valuable tool for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C23H20FNO4S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-[[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C23H20FNO4S/c24-17-7-3-14(4-8-17)11-19-21(18-9-10-29-13-20(18)30-19)22(26)25-12-15-1-5-16(6-2-15)23(27)28/h1-8H,9-13H2,(H,25,26)(H,27,28) |
InChI Key |
WXDKVCQSVUOFSK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C(=C(S2)CC3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



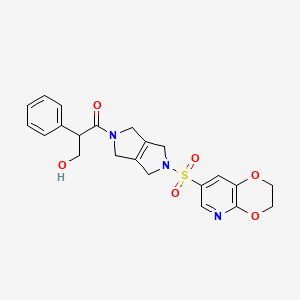
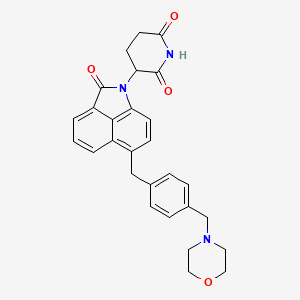
![N-{[(2R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}-3-cyano-N-ethyl-4-methoxybenzene-1-sulfonamide](/img/structure/B10829272.png)

pyridin-2-yl]oxy}quinolin-2-yl)methanone](/img/structure/B10829292.png)
![2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10829293.png)
![N-[3-[3-[3-aminopropyl(methyl)amino]propylamino]-3-oxopropyl]-1-methyl-4-[3-[[1-methyl-4-[[1-methyl-4-[3-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]propanoylamino]imidazole-2-carbonyl]amino]pyrrole-2-carbonyl]amino]propanoylamino]imidazole-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10829295.png)
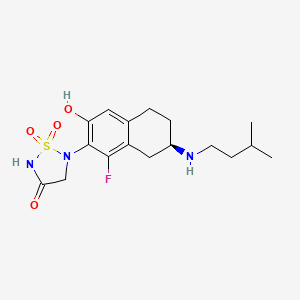
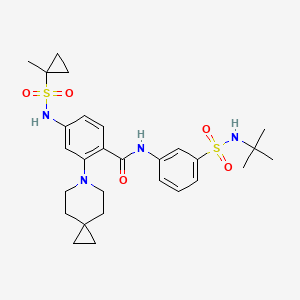
![64-[6-Carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44-tetrahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B10829327.png)
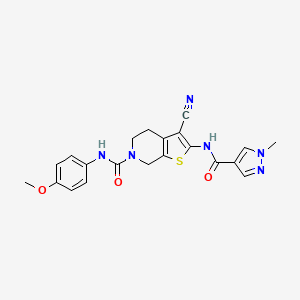
![5-cyclopropyl-6-(2,6-dimethylpyridin-4-yl)-N-[(3R,4R)-3-fluoro-1-methylpiperidin-4-yl]-1H-indazol-3-amine](/img/structure/B10829345.png)

